

Novozym 435: A Comparative Study of Catalyst Activity in Diverse Solvents

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For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter influencing the efficacy of enzymatic reactions. This guide provides a comparative analysis of Novozym 435 catalyst activity in various solvents, supported by experimental data and detailed protocols to aid in optimizing your biocatalytic processes.

Novozym 435, an immobilized lipase B from Candida antarctica (CALB), is a widely utilized biocatalyst in organic synthesis due to its high stability and activity in non-aqueous media.[1][2] The solvent plays a crucial role in modulating its catalytic performance, impacting reaction rates, enantioselectivity, and overall efficiency. This guide explores the performance of Novozym 435 across a spectrum of solvents, including conventional organic solvents, ionic liquids (ILs), and deep eutectic solvents (DESs).

Comparative Performance in Organic Solvents

The activity of Novozym 435 in organic solvents is significantly influenced by the solvent's polarity, hydrophobicity (often expressed as log P), and ability to maintain the essential water layer around the enzyme.



Solvent	Log P	Reactio n Type	Substra te(s)	Product	Convers ion/Yiel d	Enantio meric Excess (ee)	Referen ce(s)
tert- Butanol	0.8	Esterifica tion	Oleic acid, Glycerol	1,3- diolein	-	-	[3]
Hexane	3.5	aza- Michael addition	Diethyl maleate, Benzhydr azide	Mono aza- Michael adduct	Active	-	[1]
Dichloro methane (DCM)	1.25	Esterifica tion	(R,S)- Flurbiprof en, Methanol	(R)- Flurbiprof en methyl ester	-	-	[4]
Dichloroe thane (DCE)	1.48	Esterifica tion	(R,S)- Flurbiprof en, Methanol	(R)- Flurbiprof en methyl ester	High	94.7% (eep)	[4]
Dichlorop ropane (DCP)	2.01	Esterifica tion	(R,S)- Flurbiprof en, Methanol	(R)- Flurbiprof en methyl ester	55.5%	93.4% (ees), 74.8% (eep)	[4]
Methyl tert-butyl ether (MtBE)	1.35	Esterifica tion	(R,S)- Flurbiprof en, Methanol	(R)- Flurbiprof en methyl ester	-	-	[4]



Hexane- Pyridine (28:72, v/v)	-	Acylation	1-β-D- arabinofu ranosylcy tosine, Vinyl propionat e	5'-O- monoest er	>97%	>98% (regiosel ectivity)	[5]
Isooctan e	4.5	Esterifica tion	Palmitic acid, Citronello	Citronelly I palmitate	>95%	-	[6]
2- Methyltet rahydrofu ran	0.9	Esterifica tion	Levulinic acid, 5- Hydroxy methylfur fural	5- Hydroxy methylfur furyl levulinate	85%	-	[6]

Generally, hydrophobic solvents are preferred for enantioselective esterification reactions catalyzed by lipases.[4] However, the choice of solvent can also influence the positional selectivity of the enzyme. For instance, in the synthesis of 1,3-diolein, the preferential selectivity of Novozym 435 to the 1-position of glycerol weakens with increasing log P of the solvent, with relatively hydrophilic solvents like t-butanol proving to be ideal.[3]

Performance in Ionic Liquids and Deep Eutectic Solvents

lonic liquids and deep eutectic solvents have emerged as "green" alternatives to conventional organic solvents, offering unique properties that can enhance enzyme stability and activity.



Solvent System	Reaction Type	Substrate (s)	Product	Conversi on/Yield	Key Findings	Referenc e(s)
[bmim] [PF6]	Transesteri fication	Various esters and alcohols	-	56-81%	Reaction rates can be comparabl e to, or faster than, those in organic solvents.	[7]
Choline acetate/gly cerol (1:1.5)	Transesteri fication	Miglyol® oil, Methanol	Biodiesel	97%	Faster reaction rate compared to organic solvents or hydrophobi c ionic liquids.[7]	[7][8]
Choline chloride (ChCl):ure a/phosphat e buffer (1:1, v/v)	Asymmetri c Hydrolysis	Dimethyl-3- phenylglut arate	R- monoester	-	Increased selectivity by 16% compared to buffer alone.[9]	[9][10]
[Bmim] [BF4]	Transesteri fication	EGCG, Acyl donor	Acylated EGCG derivatives	98.65%	Optimal reaction medium among those tested.	[11]



The anion of the ionic liquid is a major factor affecting enzyme activity and stability.[11] For instance, in alcoholysis reactions, the initial enzyme activity in [Tf2N]⁻ and [PF6]⁻ based ionic liquids was much higher than in those containing [BF4]⁻, [N(CN)2]⁻, or [OAc]⁻.[11] Deep eutectic solvents, such as those based on choline chloride, can improve the selectivity of Novozym 435.[10]

Experimental Protocols General Procedure for Esterification in Organic Solvents

This protocol is a generalized procedure based on common practices for Novozym 435-catalyzed esterification.

Materials:

- Novozym 435
- Substrates (e.g., a carboxylic acid and an alcohol)
- Selected organic solvent (e.g., hexane, tert-butanol)
- Molecular sieves (optional, for water removal)
- · Shaking incubator or magnetic stirrer
- Reaction vessels (e.g., screw-capped vials)

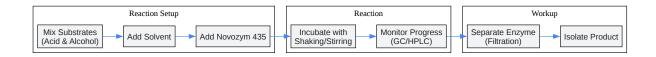
Procedure:

- To a reaction vessel, add the carboxylic acid and the alcohol in the desired molar ratio.
- Add the selected organic solvent to achieve the desired substrate concentration.
- Add Novozym 435 to the mixture. The enzyme loading is typically between 5-10% (w/w) of the substrates.
- If required, add activated molecular sieves to remove water produced during the reaction.



- Seal the vessel and place it in a shaking incubator at the desired temperature (e.g., 40-60

 °C) and agitation speed (e.g., 200 rpm).
- Monitor the reaction progress by taking samples at regular intervals and analyzing them
 using appropriate techniques such as gas chromatography (GC) or high-performance liquid
 chromatography (HPLC).
- Upon completion, separate the enzyme from the reaction mixture by filtration or centrifugation for potential reuse.
- Isolate the product from the solvent and remaining substrates using techniques like evaporation or column chromatography.



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Fig. 1: General experimental workflow for Novozym 435 catalyzed esterification.

Mechanism of Lipase Catalysis

Novozym 435, containing lipase B from Candida antarctica, follows a Ping-Pong Bi-Bi mechanism for esterification and transesterification reactions. The catalytic cycle involves the formation of a covalent acyl-enzyme intermediate.

Fig. 2: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Conclusion

The choice of solvent is a powerful tool for tuning the performance of the Novozym 435 catalyst. While hydrophobic organic solvents are often effective for achieving high enantioselectivity, the unique properties of ionic liquids and deep eutectic solvents offer promising avenues for developing greener and more efficient biocatalytic processes. The data and protocols presented in this guide serve as a valuable resource for researchers and



professionals in the field, enabling more informed decisions in the design and optimization of enzymatic reactions. It is important to note that trace compounds can migrate from the Novozym 435 preparation into the solvent, which may affect enzyme activity and reaction analysis.[12]

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